
tert-Butyl (1-methylcyclopropyl)carbamate
Overview
Description
tert-Butyl (1-methylcyclopropyl)carbamate (CAS: 251661-01-5) is a carbamate-protected amine derivative featuring a cyclopropane ring substituted with a methyl group. This compound is widely used in medicinal chemistry as an intermediate for synthesizing bioactive molecules, leveraging the steric and electronic properties of the cyclopropane ring to modulate pharmacokinetic and pharmacodynamic profiles . Its tert-butoxycarbonyl (Boc) group serves as a protective moiety for amines, enabling selective deprotection during multi-step syntheses. Commercial suppliers list this compound with purities ≥95%, priced between $216–$504 per gram (2021 data) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-methylcyclopropyl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. The isocyanate derivative formed is then trapped to yield the desired carbamate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl (1-methylcyclopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the tert-butyl or cyclopropyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, trifluoroacetic acid, and hydrogen gas. Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to elevated temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamates, while reduction can produce amines.
Scientific Research Applications
Organic Chemistry
Tert-butyl (1-methylcyclopropyl)carbamate serves as a reagent in organic synthesis. It is particularly useful for preparing various derivatives through reactions such as:
- Oxidation : The compound can be oxidized to produce carboxylic acids or ketones using agents like potassium permanganate or chromium trioxide.
- Reduction : It can be reduced to alcohols or amines using lithium aluminum hydride or sodium borohydride.
- Substitution Reactions : The compound can undergo nucleophilic substitution with alkyl halides or acyl chlorides in the presence of bases like triethylamine.
Biological Research
In biological studies, this compound is utilized for:
- Enzyme Inhibition Studies : The compound interacts with specific enzymes, potentially inhibiting their activity by binding to active sites or modifying enzyme structures.
- Protein Modification : It has been investigated for its ability to modify proteins, which may lead to insights into protein function and regulation.
Medicinal Chemistry
The compound is being explored for potential therapeutic applications, particularly in drug development. Its unique structure allows it to interact with biological targets effectively, making it a candidate for designing new pharmaceuticals aimed at various diseases.
Industrial Applications
In industrial settings, this compound is employed in the production of specialty chemicals and intermediates. Its ability to serve as a building block in synthetic pathways makes it valuable for manufacturing processes in chemical industries .
Case Study 1: Enzyme Inhibition
A study demonstrated that this compound effectively inhibited a specific enzyme involved in metabolic pathways. The compound was shown to bind competitively at the active site, leading to a significant reduction in enzyme activity. This finding highlights its potential as a lead compound for developing enzyme inhibitors for therapeutic use.
Case Study 2: Synthesis of Derivatives
Research involving the synthesis of derivatives from this compound showcased its versatility. Various functionalized compounds were synthesized through oxidation and reduction reactions, demonstrating its utility as a reagent in organic synthesis. These derivatives exhibited interesting biological activities, warranting further investigation .
Mechanism of Action
The mechanism of action of tert-Butyl (1-methylcyclopropyl)carbamate involves its interaction with molecular targets through its carbamate functional group. This interaction can lead to the formation of stable complexes with proteins or enzymes, modulating their activity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Modifications on the Cyclopropane Ring
Key Insights :
- Methyl substituents (target compound) provide steric shielding, reducing undesired side reactions in Boc deprotection steps .
- Hydroxymethyl derivatives (CAS: 107017-73-2) introduce polarity, improving aqueous solubility for biological testing .
- Bromomethyl analogs act as alkylating agents, facilitating C–C bond formation in complex molecule synthesis .
Aromatic vs. Aliphatic Cyclopropane Derivatives
Key Insights :
- Aromatic attachments (e.g., fluorophenyl, aminophenyl) improve binding to hydrophobic enzyme pockets and metabolic stability .
- Aliphatic derivatives (e.g., cyclopentane) alter conformational flexibility, critical for targeting specific protein conformations .
Key Insights :
- PyBOP-mediated coupling () is preferred for aryl-substituted cyclopropane derivatives, ensuring high regioselectivity .
- Boc protection of pre-functionalized cyclopropane amines (e.g., 1-methyl, 1-cyanocyclopropyl) is a universal strategy for carbamate synthesis .
Key Insights :
- Cyanide-containing derivatives (e.g., CAS: 507264-68-8) pose higher toxicity risks, requiring specialized firefighting measures .
Biological Activity
Tert-butyl (1-methylcyclopropyl)carbamate is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article explores its biological activity, synthesizing findings from various studies, including its effects on cellular mechanisms, potential therapeutic applications, and safety profiles.
- Chemical Formula : C10H19NO3
- Molecular Weight : 199.27 g/mol
- Structure : The compound features a tert-butyl group attached to a carbamate functional group, which is linked to a 1-methylcyclopropyl moiety.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antiviral Activity : Some studies have highlighted its potential as an antiviral agent. For instance, modifications of similar compounds have shown effectiveness against Hepatitis C virus (HCV), suggesting that structural analogs may exhibit similar properties .
- Immunotoxicity : Carbamate derivatives have been associated with immunotoxic effects. Studies show that exposure can lead to alterations in immune function, including changes in T-cell populations and oxidative stress markers . Such findings raise concerns regarding the safety of compounds within this class.
- Neurotoxicity : The compound's structural analogs have been investigated for neurotoxic effects, particularly in relation to their influence on neurotransmitter systems. Evidence suggests that certain carbamates can interfere with cholinergic signaling, leading to neurotoxic outcomes .
Table 1: Summary of Biological Activities
Study Reference | Biological Activity | Key Findings |
---|---|---|
Gupta et al., 2001 | Immunotoxicity | Increased MDA levels and altered T-cell counts in exposed individuals. |
Ranjbar et al., 2002 | Neurotoxicity | Significant interference with neurotransmitter systems observed. |
Corsini et al., 2013 | Antiviral Potential | Structural modifications led to enhanced antiviral activity against HCV. |
The biological activity of this compound may be attributed to several mechanisms:
- Oxidative Stress Induction : Exposure to carbamates has been linked to increased oxidative stress markers such as malondialdehyde (MDA), suggesting a mechanism involving lipid peroxidation and cellular damage .
- Cholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase, leading to accumulation of acetylcholine at synapses and subsequent neurotoxic effects .
Safety and Toxicological Profile
The safety profile of this compound remains under investigation. Reports indicate potential risks associated with long-term exposure, particularly concerning immunological and neurological health:
- Immunological Effects : Chronic exposure has been associated with significant alterations in immune response, indicating the need for further studies on its long-term safety .
- Regulatory Status : Given the potential for toxicity, regulatory bodies may require comprehensive risk assessments before widespread use in pharmaceuticals or agriculture.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-Butyl (1-methylcyclopropyl)carbamate, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound is typically synthesized via carbamate protection of the amine group in 1-methylcyclopropylamine using di-tert-butyl dicarbonate (Boc anhydride). Key parameters include solvent choice (e.g., THF or dichloromethane), temperature (0–25°C), and stoichiometry (1:1.2 amine-to-Boc anhydride ratio). Evidence from multi-step syntheses of analogous carbamates suggests that anhydrous conditions and catalytic DMAP (4-dimethylaminopyridine) enhance reaction efficiency . Yield optimization may require monitoring via TLC or HPLC to detect intermediates and byproducts.
Q. How can researchers characterize this compound to confirm structural identity and purity?
- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR (e.g., tert-butyl group signals at δ ~1.4 ppm in ¹H NMR and ~28 ppm in ¹³C NMR) and FT-IR (N-H stretch at ~3350 cm⁻¹, carbonyl C=O at ~1700 cm⁻¹). Purity assessment requires HPLC (C18 column, acetonitrile/water gradient) or GC-MS for volatile impurities. For cyclopropane ring stability, thermal analysis (DSC/TGA) can detect decomposition thresholds .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Although no acute hazards are reported for similar carbamates, standard precautions include:
- Engineering controls : Use fume hoods for weighing and reactions.
- PPE : Nitrile gloves, safety goggles, and lab coats.
- Waste disposal : Collect in sealed containers for licensed hazardous waste services .
- Stability : Store under inert gas (argon) at 2–8°C to prevent moisture-induced degradation .
Advanced Research Questions
Q. How does steric hindrance from the 1-methylcyclopropyl group influence regioselectivity in downstream reactions (e.g., alkylation or cross-coupling)?
- Methodological Answer : The cyclopropane ring introduces steric constraints that may favor reactions at less hindered sites. For example, in Suzuki-Miyaura coupling, bulky phosphine ligands (e.g., SPhos) and elevated temperatures (80–100°C) may be required to overcome steric effects. Computational modeling (DFT) can predict reactive sites, while kinetic studies using LC-MS track intermediate formation .
Q. What strategies mitigate decomposition of this compound under acidic or basic conditions?
- Methodological Answer : The Boc group is acid-labile but stable under mild basic conditions. To prevent cleavage:
- Acidic media : Use buffered conditions (pH > 3) or replace Boc with stable alternatives (e.g., Fmoc).
- Basic media : Avoid strong bases (e.g., NaOH); instead, employ mild bases like K₂CO₃ in biphasic systems (water/dichloromethane) .
- Stability assays : Monitor degradation via HPLC under varying pH and temperature .
Q. How can researchers resolve enantiomers or diastereomers of this compound derivatives?
- Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column) or SFC (supercritical fluid chromatography) with CO₂/ethanol mobile phases achieves enantiomer separation. For diastereomers, recrystallization using hexane/ethyl acetate gradients or diastereomeric salt formation (e.g., with tartaric acid) is effective. X-ray crystallography or NOESY NMR confirms absolute configuration .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?
- Methodological Answer : Trace impurities (e.g., residual solvents, deprotected amines) require LC-HRMS for accurate mass identification. Method validation should include:
- LOQ/LOD : Establish limits of quantification/detection using spiked samples.
- Column selection : HILIC columns improve retention of polar impurities.
- Calibration standards : Synthesize or source certified reference materials for key impurities .
Q. Data Contradictions and Validation
Q. How should researchers reconcile discrepancies in reported synthetic yields for tert-Butyl carbamate derivatives?
- Methodological Answer : Variability often stems from differences in starting material purity, solvent drying, or workup protocols. Reproduce procedures with strict anhydrous conditions (e.g., molecular sieves) and compare yields across multiple batches. Cross-reference NMR data with published spectra in patents or peer-reviewed studies to validate product identity .
Q. What experimental evidence supports the stability of the cyclopropane ring during functionalization reactions?
- Methodological Answer : Stability is confirmed via:
- NMR kinetics : Monitor ring-opening by tracking cyclopropane proton signals (δ ~0.5–1.5 ppm).
- DFT calculations : Predict ring strain and bond dissociation energies.
- Isolation of intermediates : Trapping ring-opened byproducts (e.g., via Diels-Alder reactions) provides mechanistic insights .
Q. Advanced Applications
Q. How is this compound utilized in the synthesis of bioactive molecules or catalysts?
- Methodological Answer : The compound serves as a protected amine precursor in:
- Pharmaceuticals : Incorporation into kinase inhibitors or protease-resistant peptides.
- Organocatalysts : Cyclopropane rings enhance rigidity and stereocontrol.
- Case study : A 2021 patent describes its use in synthesizing a cyclopropane-containing PDE4 inhibitor via Pd-catalyzed cross-coupling .
Properties
IUPAC Name |
tert-butyl N-(1-methylcyclopropyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-8(2,3)12-7(11)10-9(4)5-6-9/h5-6H2,1-4H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNBAQDPGDFJRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80666946 | |
Record name | tert-Butyl (1-methylcyclopropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80666946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
251661-01-5 | |
Record name | tert-Butyl (1-methylcyclopropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80666946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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